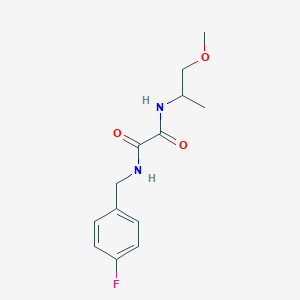
N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is a chemical compound that has garnered interest in
生物活性
N1-(4-fluorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and neuropharmacology. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its oxalamide backbone, which is modified with a 4-fluorobenzyl group and a methoxypropan-2-yl substituent. This structure is believed to contribute to its biological activity through various mechanisms, including interactions with specific biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable antitumor and neuropharmacological activities. Below are key findings from recent studies:
Antitumor Activity
A variety of studies have evaluated the antitumor potential of this compound, particularly against breast cancer cell lines such as MCF-7 and T47D. The following table summarizes the findings related to its cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.42 | Induction of apoptosis and cell cycle arrest |
| T47D | 1.92 | Inhibition of proliferation |
| K562 | 2.92 | Modulation of signaling pathways |
These results indicate that this compound has significant growth inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Neuropharmacological Effects
In addition to its antitumor properties, the compound has been investigated for its effects on neurotransmitter systems, particularly the dopamine transporter (DAT). Studies show that modifications in the structure can enhance selectivity and potency towards DAT, which is crucial for treating disorders such as Parkinson's disease and schizophrenia.
Case Studies
- Antitumor Efficacy in Vivo : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
- Neurotransmitter Interaction : In a behavioral study using rodent models, administration of the compound showed improvements in motor function and reduced symptoms associated with dopamine depletion, indicating its potential role as a therapeutic agent in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Signal Transduction Modulation : It may interfere with key signaling pathways involved in cell proliferation and survival.
- Selective Binding : Enhanced binding affinity for DAT suggests it could modulate dopaminergic signaling effectively.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-9(8-19-2)16-13(18)12(17)15-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWPYFVOGLXZSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NCC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













